PE-CVD Carbon Removal Efficiency: PMDSO Achieves ~5 at.% Carbon vs. HMDSO ~30 at.% at Stoichiometric Oxidation Ratio
In a direct three-way comparison of methyldisiloxane precursors under identical atmospheric-pressure dielectric barrier discharge (DBD) conditions, XPS analysis revealed that at the respective stoichiometric O₂/MDSO feed ratios for complete oxidation (HMDSO = 12, PMDSO = 10.5, TMDSO = 9), the carbon atomic concentration in the deposited film was dramatically lower for PMDSO (~5%) and TMDSO (~4%) compared to HMDSO (~30%) [1]. Furthermore, PMDSO and TMDSO achieved an XPS O/Si ratio of 2–2.1 at an O₂/MDSO feed ratio as low as 6, whereas HMDSO required a feed ratio of 40 to approach comparable stoichiometry [1]. The FT-IR Si-O-Si asymmetric stretching band shifted to 1070 cm⁻¹ for PMDSO under oxygen addition, consistent with inorganic SiO₂-like coatings, while HMDSO only reached 1050 cm⁻¹, indicating residual carbon [1]. The enhanced carbon removal in PMDSO is attributed specifically to the presence of the Si–H bond, which promotes oxidative cleavage pathways not available to fully methylated HMDSO [1].
| Evidence Dimension | Carbon atomic concentration (XPS) in deposited films at stoichiometric O₂/precursor ratio |
|---|---|
| Target Compound Data | PMDSO: ~5 at.% carbon (O₂/PMDSO = 10.5); O/Si ratio = 2–2.1 achieved at O₂/PMDSO = 6 |
| Comparator Or Baseline | HMDSO: ~30 at.% carbon (O₂/HMDSO = 12); O/Si ratio ≈ 2 achieved only at O₂/HMDSO = 40. TMDSO: ~4 at.% carbon (O₂/TMDSO = 9) |
| Quantified Difference | PMDSO films contain ~6-fold less carbon than HMDSO films at stoichiometric oxidation ratio; PMDSO reaches SiO₂-like O/Si stoichiometry at a ~6.7-fold lower oxidant feed ratio than HMDSO |
| Conditions | Atmospheric pressure DBD, Ar/O₂/MDSO feed, XPS (Thermo Theta Probe, monochromatic Al Kα), FT-IR, GC-MS exhaust analysis; Fanelli et al. 2012 |
Why This Matters
For procurement of PE-CVD precursors targeting low-carbon SiO₂-like barrier or dielectric films, PMDSO enables inorganic-quality coatings at substantially lower oxidant consumption than HMDSO, directly reducing process gas costs and simplifying exhaust management.
- [1] Fanelli, F., Lovascio, S., d'Agostino, R., & Fracassi, F. (2012). Insights into the Atmospheric Pressure Plasma-Enhanced Chemical Vapor Deposition of Thin Films from Methyldisiloxane Precursors. Plasma Processes and Polymers, 9(11–12), 1132–1143. DOI: 10.1002/ppap.201100157. (XPS carbon atomic concentration data: Fig. 7; O/Si ratio and deposition rate data: Fig. 5a–c) View Source
